molecular formula C2H8ClN3 B7945175 Acetimidohydrazide hydrochloride

Acetimidohydrazide hydrochloride

Cat. No.: B7945175
M. Wt: 109.56 g/mol
InChI Key: BDJHVZSZVZKIRK-UHFFFAOYSA-N
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Description

2,4,6-trinitrotoluene . This compound is a yellow, crystalline solid that is well-known for its explosive properties. It is commonly used in military applications and in the construction industry for demolition purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:

    Mixing: Toluene is mixed with nitric acid and sulfuric acid in a nitration reactor.

    Reaction Control: The temperature and concentration of acids are carefully controlled to prevent runaway reactions.

    Purification: The crude 2,4,6-trinitrotoluene is purified through recrystallization to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form aminodinitrotoluenes.

    Oxidation: It can be oxidized to form trinitrobenzoic acid.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate are used.

    Substitution: Reagents such as sodium hydroxide can be used for substitution reactions.

Major Products

    Reduction: Aminodinitrotoluenes.

    Oxidation: Trinitrobenzoic acid.

    Substitution: Various substituted toluenes depending on the reagent used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies to understand explosive mechanisms and reactions.

    Biology: Research on its environmental impact and biodegradation by microorganisms.

    Medicine: Limited use in medical research due to its toxicity.

    Industry: Widely used in the construction and mining industries for controlled demolitions and blasting operations.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid decomposition generates a shock wave and high temperatures, resulting in an explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

    2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of 2,4,6-trinitrotoluene.

    Nitroglycerin: More powerful explosive but less stable than 2,4,6-trinitrotoluene.

    Pentaerythritol tetranitrate (PETN): Similar explosive properties but used in different applications due to its higher stability.

2,4,6-trinitrotoluene is unique due to its balance of explosive power and stability, making it a preferred choice for military and industrial applications.

Properties

IUPAC Name

N'-aminoethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJHVZSZVZKIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39254-63-2
Record name Acetamidrazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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